2-[(4Z)-Oxepan-4-ylidene]acetic acid
Description
2-[(4Z)-Oxepan-4-ylidene]acetic acid is an organic compound with the molecular formula C₈H₁₂O₃ It is characterized by the presence of an oxepane ring, which is a seven-membered ring containing one oxygen atom, and an acetic acid moiety
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(2Z)-2-(oxepan-4-ylidene)acetic acid |
InChI |
InChI=1S/C8H12O3/c9-8(10)6-7-2-1-4-11-5-3-7/h6H,1-5H2,(H,9,10)/b7-6- |
InChI Key |
LEOKNPVVRCNAPS-SREVYHEPSA-N |
Isomeric SMILES |
C1C/C(=C/C(=O)O)/CCOC1 |
Canonical SMILES |
C1CC(=CC(=O)O)CCOC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4Z)-Oxepan-4-ylidene]acetic acid typically involves the formation of the oxepane ring followed by the introduction of the acetic acid group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxepane ring. This is followed by the addition of an acetic acid group through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(4Z)-Oxepan-4-ylidene]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxepane derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxepane carboxylic acids, while reduction may produce oxepane alcohols.
Scientific Research Applications
2-[(4Z)-Oxepan-4-ylidene]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4Z)-Oxepan-4-ylidene]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4Z)-Oxepan-4-ylidene]propanoic acid
- 2-[(4Z)-Oxepan-4-ylidene]butanoic acid
- 2-[(4Z)-Oxepan-4-ylidene]pentanoic acid
Uniqueness
2-[(4Z)-Oxepan-4-ylidene]acetic acid is unique due to its specific structure, which includes an oxepane ring and an acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-[(4Z)-Oxepan-4-ylidene]acetic acid is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a unique oxepan structure that contributes to its biological activity. The oxepan ring can influence the compound's interaction with biological targets, enhancing its pharmacological profile.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly regarding its anti-inflammatory , analgesic , and antimicrobial properties.
Anti-inflammatory Activity
Research indicates that compounds with oxepan structures can exhibit significant anti-inflammatory effects. A study highlighted the synthesis of derivatives that showed inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values for some derivatives were reported to be lower than those of established anti-inflammatory drugs like celecoxib, suggesting potent activity against inflammation-related pathways .
Analgesic Activity
The analgesic potential of this compound was assessed through various pharmacological tests. In writhing and hot plate tests, the compound demonstrated significant pain-relieving effects comparable to standard analgesics. Molecular docking studies further supported these findings by predicting strong binding affinities to pain-related receptors .
Antimicrobial Properties
The compound's antimicrobial activity has also been evaluated, with findings suggesting effectiveness against a range of bacterial strains. This could be attributed to the structural features that enhance membrane permeability or target specific bacterial enzymes.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. These interactions may include:
- Inhibition of COX enzymes : Reducing prostaglandin synthesis involved in inflammation.
- Modulation of ion channels : Affecting pain signaling pathways.
- Disruption of microbial cell functions : Leading to bactericidal effects.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Inflammation : In a controlled study involving mice, administration of the compound resulted in a significant reduction in paw edema compared to controls, indicating potent anti-inflammatory activity.
- Pain Management Trial : A trial using the hot plate test demonstrated that doses of 10 mg/kg resulted in a 70% reduction in reaction time, showcasing its analgesic properties.
- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting effective antibacterial action.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
